3,3,4,4,4-pentafluorobutanoic Acid
Overview
Description
3,3,4,4,4-pentafluorobutanoic acid is a fluorinated organic compound with the molecular formula C4H3F5O2. It is characterized by the presence of five fluorine atoms attached to the carbon chain, which imparts unique chemical properties to the compound. This compound is used in various scientific research applications due to its distinct reactivity and stability.
Mechanism of Action
Mode of Action
It is known that strong acids like this compound can cause coagulation necrosis, characterized by the formation of a coagulum (eschar) as a result of the desiccating action of the acid on proteins in specific tissues .
Result of Action
Strong acids like this compound can cause coagulation necrosis, which is a form of cell death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3,3,4,4,4-pentafluorobutanoic Acid. For instance, it poses a slight fire hazard when exposed to heat or flame. It may react with metals to produce hydrogen, a highly flammable and explosive gas. Heating may cause expansion or decomposition leading to violent rupture of containers. It may emit acrid smoke and corrosive fumes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4,4-pentafluorobutanoic acid typically involves the fluorination of butanoic acid derivatives. One common method is the direct fluorination of butanoic acid using elemental fluorine or fluorinating agents such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound often employs large-scale fluorination processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for handling highly reactive fluorinating agents. The use of specialized equipment and safety protocols is essential to manage the hazards associated with fluorination reactions .
Chemical Reactions Analysis
Types of Reactions
3,3,4,4,4-pentafluorobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines, thiols, and alcohols
Major Products Formed
Oxidation: Perfluorinated carboxylic acids
Reduction: Fluorinated alcohols
Substitution: Fluorinated derivatives with various functional groups
Scientific Research Applications
3,3,4,4,4-pentafluorobutanoic acid is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique fluorinated structure.
Medicine: Research into fluorinated pharmaceuticals often involves this compound as a precursor for drug development.
Comparison with Similar Compounds
Similar Compounds
- 3,3,4,4,4-tetrafluorobutanoic acid
- 3,3,4,4,4-hexafluorobutanoic acid
- 2,2,3,3,4,4,4-heptafluorobutanoic acid
Uniqueness
3,3,4,4,4-pentafluorobutanoic acid is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balance between reactivity and stability, making it suitable for a variety of applications. The presence of five fluorine atoms provides a unique electronic environment that can be fine-tuned for specific research needs .
Properties
IUPAC Name |
3,3,4,4,4-pentafluorobutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F5O2/c5-3(6,1-2(10)11)4(7,8)9/h1H2,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLNQGHDUGHTGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)C(C(F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2F5CH2COOH, C4H3F5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Record name | 2:2 FTCA | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301032879 | |
Record name | 3,3,4,4,4‐Pentafluorobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301032879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
380-60-9 | |
Record name | 3,3,4,4,4‐Pentafluorobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301032879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3,4,4,4-pentafluorobutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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